Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-

Description

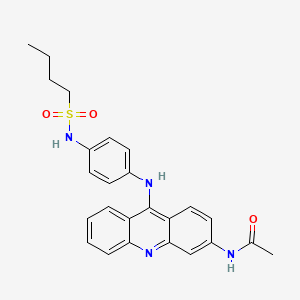

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, is a synthetic acridine derivative structurally related to the well-studied antitumor agent 4'-(9-acridinylamino)methanesulfonanilide (m-AMSA, NSC 141549) . Its core structure consists of an acridine ring system linked via an amino group to a phenyl ring substituted with a butanesulfonamide moiety. The 3-acetamido substituent on the acridine nucleus distinguishes it from m-AMSA, which lacks this group. Acridine derivatives like this compound are known for their DNA-intercalating properties, which disrupt nucleic acid synthesis and induce cytotoxic effects, making them candidates for anticancer therapy .

Properties

CAS No. |

53222-01-8 |

|---|---|

Molecular Formula |

C25H26N4O3S |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

N-[9-[4-(butylsulfonylamino)anilino]acridin-3-yl]acetamide |

InChI |

InChI=1S/C25H26N4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28) |

InChI Key |

LFOIUTFFTRKVSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-:

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, also known as N-[p-[(3-Acetylamino-9-acridinyl)amino]phenyl]-1-butanesulfonamide, is a chemical compound with the molecular formula C25H26N4O3S . One related compound, 9-acridinylamino)-methanesulfon-m-anisidide (AMSA), has been researched for its concentrations in different organs .

Scientific Research Applications

- Tissue Distribution Studies: Research has been conducted on a related compound, AMSA, to determine its distribution in autopsy tissues. Concentrations were measured using HPLC (High-Performance Liquid Chromatography) . The relative organ concentrations of AMSA varied among patients, with generally high concentrations found in the gallbladder, liver, and kidney, and lower concentrations in the lungs, testicles, muscle, fat, spleen, bladder, pancreas, colon, prostate, and brain .

- Myocardial and Brain Concentration: In one case, a patient with ventricular fibrillation and seizures showed high AMSA concentrations in the myocardium but low concentrations in the brain . Another patient who experienced seizures during treatment had high brain concentrations of AMSA .

- Comparison with Animal Models: Organ concentrations in humans were found to be similar to those in mice, except for the spleen. Mice had high AMSA concentrations in the spleen, while the human patients did not, even when the spleen was infiltrated with leukemic cells .

- Persistence in Tissue: High tissue concentrations of AMSA were still present two weeks after treatment .

- Renal Oncocytoma: AMSA concentration was found to be lower in a renal oncocytoma compared to the surrounding kidney tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, with structurally and functionally related acridine derivatives, focusing on molecular properties, DNA-binding behavior, and antitumor activity.

Structural and Physicochemical Properties

Notes:

DNA-Binding Parameters

Notes:

- m-AMSA binds DNA via intercalation with a neighboring-site exclusion model . The butanesulfonyl variant’s longer alkyl chain may reduce binding affinity due to steric clashes.

- The 3-acetamido group could alter sequence preference compared to m-AMSA, similar to how a 3'-methoxy group in m-AMSA reduces intercalation efficiency .

Antitumor Activity and Mechanisms

Notes:

- m-AMSA induces alkali-sensitive DNA lesions, producing 30S fragments in L1210 leukemia cells at 2.5 µg/ml . The butanesulfonyl derivative’s efficacy in causing similar damage remains unconfirmed.

Key Research Findings

Steric Effects: The 3-acetamido group in Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, may reduce DNA-binding efficiency compared to m-AMSA, analogous to the steric hindrance caused by the 3'-methoxy group in m-AMSA .

Lipophilicity : The butanesulfonyl chain increases LogP, which may improve tissue penetration but necessitate formulation adjustments to mitigate solubility limitations.

Structural-Activity Relationships : Substitutions on the acridine ring (e.g., acetamido) and sulfonamide tail (methane vs. butane) critically modulate antitumor potency and toxicity profiles .

Biological Activity

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 318.38 g/mol

- IUPAC Name : 4'-(3-acetamido-9-acridinylamino)butanesulfonanilide

This compound features an acridine moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a significant potential for further development as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Case Study 2 : A study assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed that Butanesulfonanilide had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

The proposed mechanisms by which Butanesulfonanilide exerts its biological effects include:

- Inhibition of DNA Synthesis : The acridine structure is believed to intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings Summary Table

Preparation Methods

Synthesis of 3-Acetamido-9-Acridinylamine Intermediate

- Starting Material: 9-Aminoacridine.

- Acetylation: The 9-amino group is selectively acetylated at the 3-position to introduce the acetamido group, typically using acetic anhydride or acetyl chloride under mild basic conditions.

- Reaction Conditions: Temperature control between 0–25 °C to avoid over-acetylation; solvents such as pyridine or DMF are commonly used to facilitate acetylation.

- Purification: Crystallization or chromatographic techniques to isolate the pure 3-acetamido-9-acridinylamine.

Preparation of 4-Butanesulfonylaniline

- Starting Material: p-Phenylenediamine or p-aminophenyl derivatives.

- Sulfonylation: Reaction with butanesulfonyl chloride to introduce the butanesulfonyl group on the aniline nitrogen.

- Reaction Conditions: Typically conducted in anhydrous dichloromethane (DCM) or DMF with a base such as triethylamine to neutralize HCl byproduct.

- Temperature: Maintained at 0–5 °C initially, then allowed to reach room temperature.

- Purification: Extraction and recrystallization to obtain pure 4-butanesulfonylaniline.

Coupling of Acridine Derivative and Sulfonanilide

- Coupling Reaction: The 3-acetamido-9-acridinylamine is reacted with 4-butanesulfonylaniline under conditions promoting amide or amine linkage formation.

- Catalysts and Reagents: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be employed to activate carboxyl or sulfonyl groups.

- Solvents: DMF or DCM are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.

- Temperature and pH: Controlled between 20–40 °C; pH maintained neutral to slightly basic to optimize nucleophilic attack and minimize side reactions.

- Reaction Time: Typically 12–24 hours, monitored by TLC or HPLC for completion.

- Workup: Quenching with water, extraction, and purification by column chromatography or recrystallization.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acetylation of acridine | Acetic anhydride or acetyl chloride | Pyridine, DMF | 0–25 °C | Avoid over-acetylation |

| Sulfonylation of aniline | Butanesulfonyl chloride + base | DCM, DMF | 0–5 °C to RT | Anhydrous conditions required |

| Coupling reaction | EDCI/DCC + base | DMF, DCM | 20–40 °C | 12–24 h, monitor reaction |

| Purification | Recrystallization, chromatography | Various solvents | Ambient | Ensure high purity (>99%) |

Critical Parameters and Optimization

- Temperature Control: Essential during sulfonylation and coupling to prevent decomposition or side reactions.

- Solvent Choice: Polar aprotic solvents like DMF enhance solubility and reaction rates; DCM is preferred for sulfonylation due to inertness.

- pH Control: Maintaining slightly basic conditions during coupling favors amide bond formation.

- Purity Monitoring: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm structural integrity and purity.

- Yield Optimization: Stoichiometric balance of reagents and slow addition of sulfonyl chloride improve yields.

Research Findings and Practical Considerations

- The compound’s synthesis is sensitive to moisture; anhydrous conditions are necessary.

- The acridine moiety’s planar structure requires careful handling to prevent polymerization or aggregation.

- The acetamido group enhances solubility and biological activity, making its correct placement crucial.

- The butanesulfonamide group contributes to antimicrobial properties, so its intact incorporation is verified by spectroscopic methods.

- Reported yields in literature range from 60% to 85% depending on purification methods.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonylation of an aniline derivative using sulfonyl chlorides (e.g., 4-acetamidobenzenesulfonyl chloride) under basic conditions, followed by coupling with 9-acridinylamine derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Confirm intermediates using FT-IR for sulfonamide bond formation (~1350 cm⁻¹ S=O stretch) and LC-MS for molecular weight validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase containing sodium 1-butanesulfonate (0.1 M, pH 3.0) to improve peak resolution .

- NMR : Compare experimental H/C spectra with computational predictions (DFT-based tools like Gaussian) to validate structural assignments, particularly for acetamido and acridinyl groups .

- Elemental Analysis : Ensure <1% deviation from theoretical C/H/N/S values to confirm purity .

Q. How can researchers mitigate solubility challenges during in vitro assays?

- Methodological Answer : Employ co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies. For membrane permeability assays, use artificial lipid bilayers with butanesulfonate-based buffers to mimic physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between observed and expected NMR signals (e.g., acetamido proton shifts) may arise from tautomerism or solvent effects. Address this by:

- Variable Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent conformational changes.

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. How can factorial design optimize reaction conditions for higher yields?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 1 mol% catalyst, 18 hrs) to maximize yield while minimizing byproducts. Use ANOVA to validate significance of interactions .

Q. What mechanisms underlie the biological activity of this compound in pharmacological studies?

- Methodological Answer : Hypothesize intercalation with DNA (acridinyl moiety) or inhibition of sulfotransferases (sulfonanilide group). Validate via:

- Molecular Docking : Simulate binding to DNA duplexes (PDB: 1BNA) or enzyme active sites (e.g., human SULT1A1).

- In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare with control compounds lacking the acetamido group .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photolytic Stress : Expose to UV light (320–400 nm) and track photoproducts using LC-HRMS. Use Arrhenius kinetics to predict shelf-life .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Use RNA-seq to identify differential gene expression in responsive vs. resistant cell lines.

- Membrane Permeability : Measure intracellular accumulation via fluorescence tagging (e.g., FITC conjugation) to rule out efflux pump interference .

Q. Why do computational and experimental logP values diverge?

- Methodological Answer : Discrepancies may arise from unaccounted solvent interactions or ionization. Validate via:

- Experimental logP : Use shake-flask method (octanol/water) at pH 7.4.

- In Silico Correction : Apply QSPR models (e.g., ALOGPS) incorporating solvent descriptors .

Methodological Frameworks

- Theoretical Linkage : Align synthesis and bioactivity studies with frameworks like Hammett’s σ constants (for substituent effects) or Topliss decision trees (for SAR optimization) .

- Separation Technologies : Leverage membrane-based purification (e.g., nanofiltration) to isolate intermediates, reducing reliance on chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.